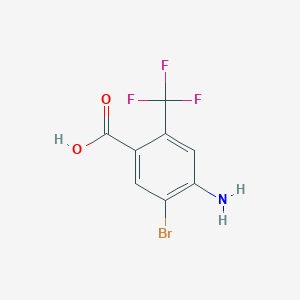

4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of amino, bromo, and trifluoromethyl groups attached to a benzoic acid core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-(trifluoromethyl)benzoic acid followed by nitration and subsequent reduction to introduce the amino group. The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired substitution patterns.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.

Reduction: The bromo group can be reduced to a hydrogen atom under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like sodium methoxide (NaOMe).

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Dehalogenated products.

Substitution: Compounds with substituted trifluoromethyl groups.

Aplicaciones Científicas De Investigación

4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique functional groups, including an amino group, a bromine atom, and a trifluoromethyl group, facilitate various interactions with biological molecules, making it a versatile building block in synthesizing complex organic molecules and a potential therapeutic agent.

Scientific Research Applications

Chemistry

this compound serves as a fundamental building block in organic synthesis. The presence of bromine and trifluoromethyl groups enhances its electron-withdrawing capabilities, contributing to its distinctive biological activities.

Biology

This compound is explored as a biochemical probe due to its unique functional groups that can interact with biological molecules. The amino group can form hydrogen bonds, while the bromo and trifluoromethyl groups can participate in non-covalent interactions, modulating the activity of enzymes, receptors, and other proteins.

Medicine

The potential therapeutic properties of this compound are under investigation, particularly in developing new drugs. It has been identified for its potential as an antimicrobial and anticancer agent.

Industry

In industry, this compound is utilized in producing advanced materials with specific chemical properties.

Related Compounds

Several related compounds exist, each with unique features and applications:

- 5-Bromo-2-(trifluoromethyl)benzoic acid: Lacks the amino group and is primarily used for synthesis.

- 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid: Features a different positioning of the amino group, leading to altered reactivity.

- 4-Amino-5-chloro-2-(trifluoromethyl)benzoic acid: Contains chlorine instead of bromine, resulting in different biological activities.

Mecanismo De Acción

The mechanism of action of 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid largely depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and trifluoromethyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

4-Amino-2-(trifluoromethyl)benzoic acid: Lacks the bromo group, which may result in different reactivity and applications.

5-Bromo-2-(trifluoromethyl)benzoic acid: Lacks the amino group, affecting its potential for hydrogen bonding and biological activity.

4-Amino-5-chloro-2-(trifluoromethyl)benzoic acid: Substitution of bromo with chloro can lead to variations in chemical reactivity and biological interactions.

Uniqueness: 4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of both electron-withdrawing (trifluoromethyl) and electron-donating (amino) groups, along with the bromo substituent, makes it a versatile compound for various chemical transformations and research applications.

Actividad Biológica

4-Amino-5-bromo-2-(trifluoromethyl)benzoic acid (C8H5BrF3NO2) is a benzoic acid derivative notable for its diverse biological activities. The compound features an amino group, a bromine atom, and a trifluoromethyl group, contributing to its unique chemical properties and biological interactions. This article explores its synthesis, biological activity, and potential applications, supported by relevant case studies and research findings.

- Molecular Formula : C8H5BrF3NO2

- Molecular Weight : Approximately 284.032 g/mol

- Physical Appearance : White to off-white crystalline powder

- Melting Point : 240 to 243 °C

The presence of electron-withdrawing groups such as bromine and trifluoromethyl enhances the compound's reactivity and biological activity, particularly in interactions with nucleic acids and proteins.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its structural analogs have been studied for their antibacterial properties against various pathogens.

- Inhibition of Mycobacteria : The compound has shown potential as an antimycobacterial agent. In studies involving salicylanilide derivatives, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 μmol/L against drug-resistant strains of Mycobacterium tuberculosis .

- Broad-Spectrum Activity : Other studies have reported moderate antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with MICs indicating efficacy comparable to standard antibiotics .

- Antifungal Activity : The compound also exhibits antifungal properties, with specific activity against Candida albicans and Aspergillus niger, suggesting its potential in treating fungal infections .

The biological activity of this compound can be attributed to its ability to intercalate with DNA, thereby inhibiting critical enzymes involved in replication and repair processes. This mechanism is crucial for its antimicrobial efficacy, particularly against resistant strains of bacteria.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various salicylanilide derivatives, including those related to this compound. The results indicated:

- MIC Values : Compounds showed effective inhibition against several bacterial strains with MICs ranging from 0.49 μmol/L upwards.

- Comparative Analysis : Certain derivatives exhibited superior activity compared to traditional antibiotics like isoniazid, particularly against drug-resistant strains .

In Vitro Studies

In vitro tests confirmed the compound's ability to inhibit microbial growth effectively:

- Methodology : Agar diffusion methods were employed to determine zones of inhibition and MIC values.

- Findings : The compound demonstrated significant antimicrobial action at higher concentrations, reinforcing its potential as a therapeutic agent .

Comparative Analysis with Structural Analogues

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-2-(trifluoromethyl)benzoic acid | C8H4BrF3O2 | Lacks amino group; primarily used for synthesis |

| 4-Amino-3-bromo-5-(trifluoromethyl)benzoic acid | C8H5BrF3NO2 | Different positioning of amino group; altered reactivity |

| 4-Amino-5-chloro-2-(trifluoromethyl)benzoic acid | C8H5ClF3NO2 | Chlorine instead of bromine; different biological activities |

The unique combination of functional groups in this compound enhances its electron-withdrawing capabilities, leading to distinctive biological activities compared to its analogues.

Propiedades

IUPAC Name |

4-amino-5-bromo-2-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO2/c9-5-1-3(7(14)15)4(2-6(5)13)8(10,11)12/h1-2H,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUDGCIRGQCIKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)N)C(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.